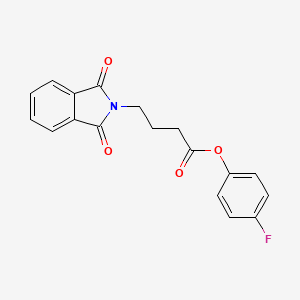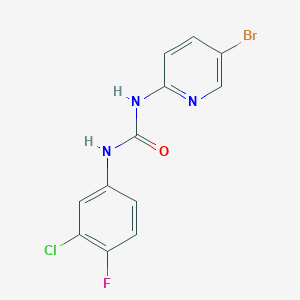
N-(5-bromo-2-pyridinyl)-N'-(3-chloro-4-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-N'-(3-chloro-4-fluorophenyl)urea, commonly referred to as BPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPU is a member of the class of urea-based compounds, which have been found to exhibit a wide range of biological activities. In
Wissenschaftliche Forschungsanwendungen
BPU has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anti-tumor activity against a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. BPU has also been shown to inhibit the growth and metastasis of tumors in animal models. In addition, BPU has been found to exhibit anti-inflammatory, anti-microbial, and anti-angiogenic activities.
Wirkmechanismus
The mechanism of action of BPU is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cell proliferation, survival, and migration. BPU has been found to inhibit the activity of several kinases, including the epidermal growth factor receptor (EGFR), the vascular endothelial growth factor receptor (VEGFR), and the platelet-derived growth factor receptor (PDGFR). BPU has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BPU has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of several key signaling proteins, including Akt, ERK, and STAT3. BPU has also been found to induce the expression of several tumor suppressor genes, including p53 and p21. In addition, BPU has been shown to inhibit the activity of several enzymes involved in angiogenesis, such as matrix metalloproteinases (MMPs).
Vorteile Und Einschränkungen Für Laborexperimente
BPU has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of several key signaling pathways involved in cancer cell proliferation and survival. BPU has also been shown to have low toxicity in animal models, making it a promising candidate for further development as an anti-cancer drug. However, there are also some limitations to the use of BPU in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings. In addition, the precise mechanism of action of BPU is not fully understood, which can make it challenging to design experiments to elucidate its effects.
Zukünftige Richtungen
There are several future directions for research on BPU. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of BPU. Another area of research is the elucidation of the precise mechanism of action of BPU, which could lead to the development of more potent and selective inhibitors of key signaling pathways involved in cancer cell proliferation and survival. In addition, further studies are needed to determine the optimal dosing and delivery methods for BPU in animal models and clinical trials. Finally, the potential use of BPU in combination with other anti-cancer agents should be explored to determine whether it can enhance the efficacy of existing therapies.
Synthesemethoden
The synthesis of BPU involves the reaction of 5-bromo-2-pyridinylamine with 3-chloro-4-fluorophenyl isocyanate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain BPU in high yield. The synthesis of BPU has been optimized to make it a facile and efficient process.
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(3-chloro-4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClFN3O/c13-7-1-4-11(16-6-7)18-12(19)17-8-2-3-10(15)9(14)5-8/h1-6H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEIXCPCFYVGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=NC=C(C=C2)Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5806578.png)
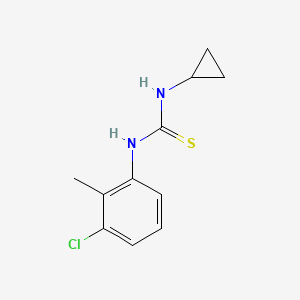
![methyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5806593.png)
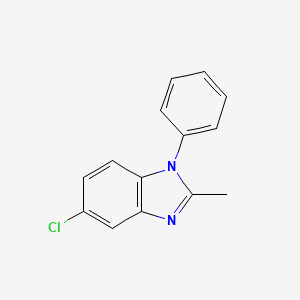
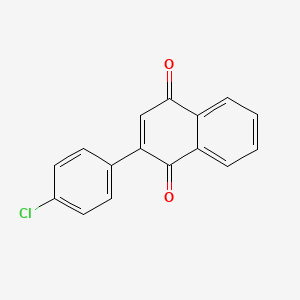
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5806612.png)

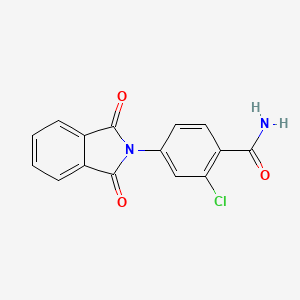
![N-[4-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5806637.png)


![2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5806665.png)
![N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-2,6-difluorobenzamide](/img/structure/B5806666.png)
